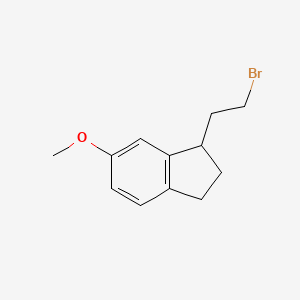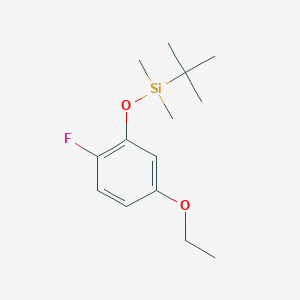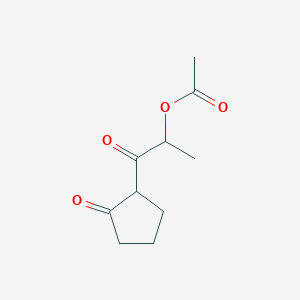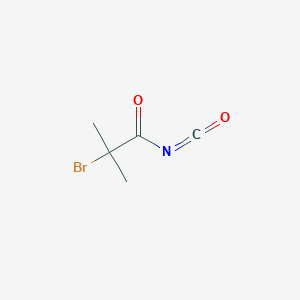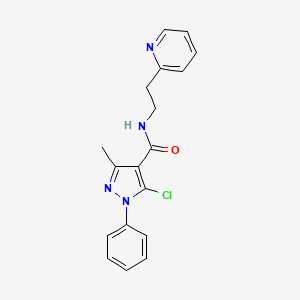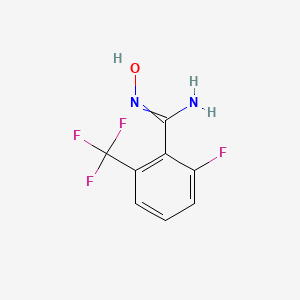
2-fluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Übersicht
Beschreibung
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is a chemical compound with the molecular formula C8H6F4N2O. It is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . Another approach involves the use of trifluoromethylation reagents like Togni’s reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
- 2-fluoro-4-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Uniqueness
2-fluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H6F4N2O |
|---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
2-fluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14-15/h1-3,15H,(H2,13,14) |
InChI-Schlüssel |
FMOHILHXPAVOMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=NO)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

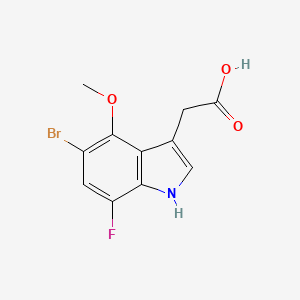
![8-(3,4-Dimethoxyphenethyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B8331229.png)
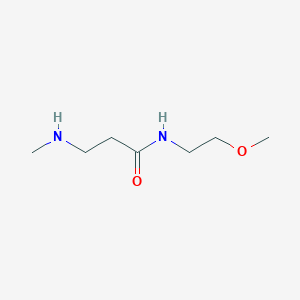
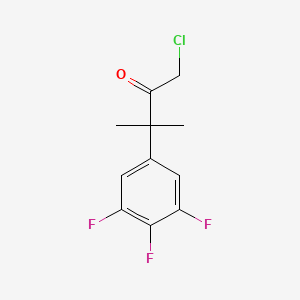
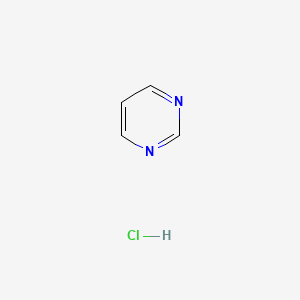
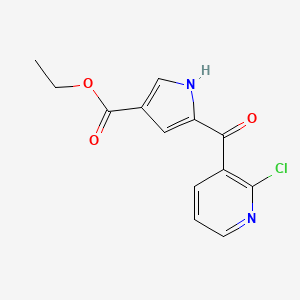
![1-[5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanone](/img/structure/B8331291.png)
![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)
![Carbamicacid,N-[(1S)-1-[(dimethylamino)carbonyl]-5-[[(1,1-dimethylethoxy)carbonyl]amino]pentyl]-,phenylmethylester](/img/structure/B8331301.png)
